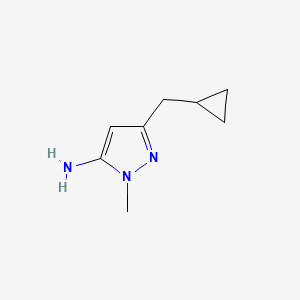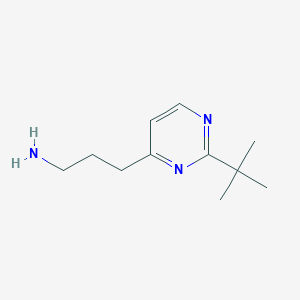![molecular formula C10H16ClNOS B1527283 4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole CAS No. 1247506-33-7](/img/structure/B1527283.png)
4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole
Descripción general
Descripción
4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole, also known as CMTE-T, is an organic compound that has been gaining attention in the scientific research community due to its potential applications in a wide range of fields. It is a derivative of thiazole and contains a chlorine atom, a methyl group, and an ethyl group. CMTE-T has been studied for its various properties, such as its ability to act as an antioxidant, as a corrosion inhibitor, and as a catalyst. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Chemical Synthesis and Molluscicidal Properties
Researchers have synthesized new thiazolo[5,4-d]pyrimidines with potential molluscicidal properties, exploring the chemical reactions and transformations of related thiazole compounds. The study highlights the chemical versatility of thiazole derivatives in producing compounds with specific biological activities (K. El-bayouki & W. Basyouni, 1988).
Antidiabetic and Hypolipidemic Activities
The synthesis of compounds bearing the thiazolidine-2,4-dione structure, including those related to 4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole, has been investigated for their hypoglycemic and hypolipidemic activities. This study underscores the compound's relevance in the development of new antidiabetic agents (T. Sohda et al., 1982).
Spectroscopic Evidence for Chemical Intermediates
In the synthesis of thiazole derivatives, spectroscopic techniques have provided evidence for the existence of spirooxirane intermediates, illustrating the compound's role in facilitating complex chemical transformations (Ross A. Johnson, K. P. Moder, & T. Ward, 1992).
Metabolic Studies in Rats
The metabolism of related thiazole compounds in germfree and conventional rats has been studied, providing insights into the metabolic pathways and potential biological effects of thiazole derivatives (J. Bakke et al., 1981).
Fungicidal and Antimicrobial Agents
Research on the synthesis of thiazole and thiadiazole derivatives has identified compounds with significant fungicidal and antimicrobial activities. These studies demonstrate the potential of thiazole compounds in addressing agricultural and healthcare challenges (H. Chen, Z. Li, & Y. Han, 2000; P. Sah et al., 2014).
Propiedades
IUPAC Name |
4-(chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNOS/c1-7(2)5-13-8(3)10-12-9(4-11)6-14-10/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYGQRBPXHUDJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C)C1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



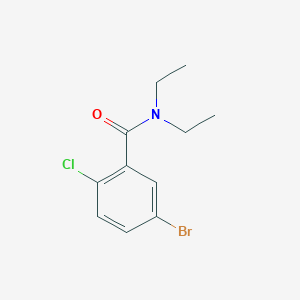
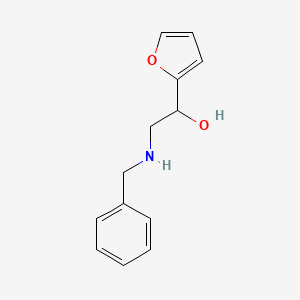
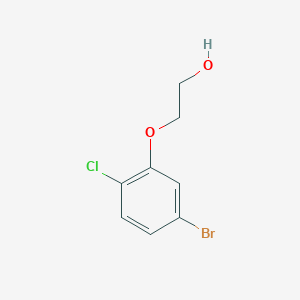

![[3-Methyl-4-(methylsulfanyl)phenyl]methanamine](/img/structure/B1527209.png)

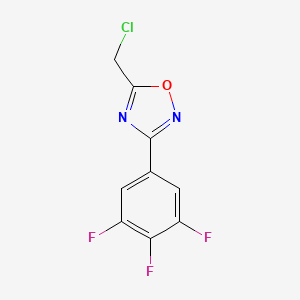
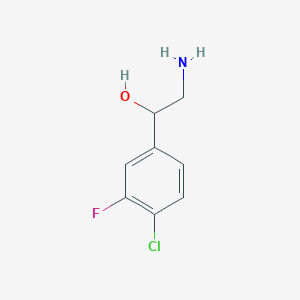
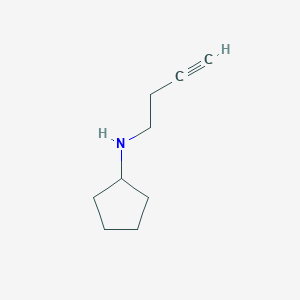
![1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene](/img/structure/B1527216.png)

